Montelukast

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

MW 608.17, Hygroscopic, white to off-white powder. Freely sol in ethanol, methanol, water. Practically insol in acetonitrile /Monosodium salt/

8.20e-06 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action:

Montelukast is a leukotriene receptor antagonist (LTRA) []. Leukotrienes are inflammatory lipid mediators derived from arachidonic acid that contribute to airway inflammation, smooth muscle contraction, mucus secretion, and airway hyperresponsiveness, all of which are hallmarks of asthma []. By blocking the action of leukotrienes at their receptors, montelukast helps to reduce these inflammatory processes and improve asthma symptoms [].

Clinical Efficacy:

Research has shown that montelukast is effective in the treatment of asthma, particularly for mild persistent asthma. Studies have demonstrated its ability to improve lung function, reduce asthma symptoms (such as wheezing, shortness of breath, and chest tightness), and decrease the need for inhaled corticosteroids (ICS) in some patients.

Combination Therapy:

Montelukast can be used as a monotherapy for mild persistent asthma or as an add-on therapy to ICS for patients with moderate persistent asthma who are not adequately controlled with ICS alone []. While not as potent as ICS in severe asthma, montelukast can be a helpful option for patients who experience side effects from long-term use of ICS [].

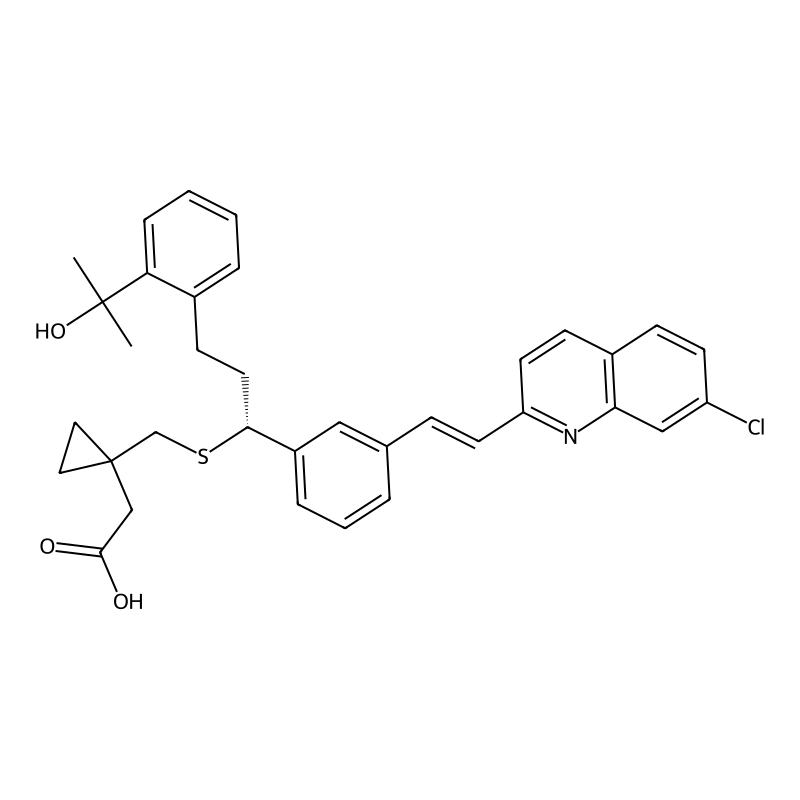

Montelukast is a highly selective leukotriene receptor antagonist, primarily used in the management of asthma and allergic rhinitis. It functions by binding to the cysteinyl leukotriene receptor type 1, inhibiting the action of leukotrienes D4 and E4, which are mediators involved in inflammatory responses. The empirical formula of montelukast is C₃₅H₃₆ClNO₃S, and it possesses a molecular weight of approximately 586.19 g/mol. It is available in various forms, including chewable tablets and oral granules, and was first approved for medical use in the United States in 1998 .

As mentioned earlier, Montelukast acts as a leukotriene receptor antagonist (LTRA) []. Leukotrienes are signaling molecules involved in inflammatory responses, particularly those associated with asthma and allergic rhinitis. By binding to leukotriene receptors on target cells, Montelukast prevents leukotrienes from triggering the inflammatory cascade. This results in reduced airway inflammation, bronchoconstriction (narrowing of airways), and ultimately, relief of asthma and allergy symptoms [, ].

Montelukast undergoes significant metabolic transformation primarily via the cytochrome P450 enzyme system, particularly through CYP2C8 and CYP3A4 isoenzymes. The drug is metabolized in the liver, resulting in various metabolites that are predominantly excreted via bile into feces. The elimination half-life of montelukast ranges from 2.7 to 5.5 hours .

Montelukast's primary biological activity lies in its ability to inhibit bronchoconstriction and reduce inflammation associated with asthma and allergic reactions. By blocking the cysteinyl leukotriene receptors, montelukast prevents physiological effects such as airway edema, smooth muscle contraction, and mucus secretion, contributing to improved respiratory function in asthmatic patients . Clinical studies have demonstrated that low doses can effectively inhibit bronchoconstriction caused by leukotriene D4 .

The synthesis of montelukast involves multiple steps, starting from simpler organic compounds. The process typically includes:

- Formation of Intermediate Compounds: Key intermediates are synthesized through reactions involving various reagents and catalysts.

- Cyclization: Cyclopropaneacetic acid derivatives are formed through cyclization reactions.

- Final Coupling: The final product is obtained by coupling different functional groups to achieve the desired structure.

Specific details about the exact synthetic pathways are proprietary and may vary among manufacturers .

Montelukast is primarily utilized for:

- Asthma Management: It is effective for both chronic treatment and prevention of exercise-induced bronchoconstriction.

- Allergic Rhinitis: Montelukast helps alleviate symptoms such as sneezing, nasal congestion, and itching.

- Other Conditions: It may also be prescribed for other inflammatory conditions as determined by healthcare providers .

Montelukast belongs to a class of drugs known as leukotriene receptor antagonists. Here are some similar compounds:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Zafirlukast | Leukotriene receptor antagonist | Higher affinity for cysteinyl receptors |

| Pranlukast | Leukotriene receptor antagonist | Shorter half-life compared to montelukast |

| Bepotastine | Histamine H1 antagonist | Primarily used for allergic rhinitis |

Uniqueness of Montelukast: Montelukast is distinguished by its high selectivity for cysteinyl leukotriene receptors and its favorable pharmacokinetic profile, including a significant oral bioavailability of 64% and a relatively long duration of action compared to other leukotriene antagonists .

X-ray Crystallography Insights into Ligand-Receptor Binding

The structural basis of montelukast action at the cysteinyl leukotriene type 1 receptor has been elucidated through high-resolution X-ray crystallography studies of closely related antagonists. Crystal structures of the Cysteinyl Leukotriene Type 1 Receptor bound to zafirlukast and pranlukast, determined at 2.5 and 2.7 angstrom resolution respectively, provide critical insights into the molecular mechanisms underlying receptor antagonism [1].

The ligand-binding pocket in the Cysteinyl Leukotriene Type 1 Receptor exhibits a unique architecture that extends from the second extracellular loop across the receptor toward a gap between transmembrane helix 4 and transmembrane helix 5, deep within the middle section of the seven-transmembrane bundle. This binding pocket configuration is distinct from any previously observed pockets in G-protein-coupled receptor structures, representing a novel mechanism for ligand recognition. The extracellular portion of the binding pocket is lined with polar and charged residues that facilitate specific interactions with antagonist ligands.

Montelukast, sharing structural similarities with other cysteinyl leukotriene receptor antagonists, demonstrates exceptional binding affinity with an inhibition constant of 0.18 nanomolar in guinea pig lung membranes and 0.52 nanomolar in human lung preparations [2] [3]. These binding affinities are approximately two-fold higher than the natural ligand leukotriene D4, establishing montelukast as a highly potent competitive antagonist [3] [4]. The competitive nature of montelukast binding has been confirmed through radioligand displacement studies using tritiated leukotriene D4, where montelukast exhibits concentration-independent inhibition constants across varying radioligand concentrations [4].

Crystallographic analysis reveals that antagonist binding involves critical residue interactions within the orthosteric pocket. The tyrosine residue at position 104 in transmembrane helix 3 makes extensive polar interactions with ligand moieties, while the arginine residue at position 79 in transmembrane helix 2 forms salt bridge interactions that anchor antagonist molecules within the binding site. These specific amino acid-ligand contacts provide the molecular basis for the high selectivity and affinity observed with montelukast and related antagonists.

The structural studies demonstrate that montelukast and other Cysteinyl Leukotriene Type 1 Receptor antagonists can access the orthosteric binding pocket through a lateral entry mechanism between transmembrane helices 4 and 5. This lateral ligand access represents a fundamental departure from traditional models of G-protein-coupled receptor ligand binding and suggests that lipid-derived signaling molecules may utilize membrane-proximal entry routes for receptor engagement.

Conformational Changes in G-Protein-Coupled Receptor Signaling Pathways

The binding of montelukast to the Cysteinyl Leukotriene Type 1 Receptor induces specific conformational changes that stabilize the receptor in an inactive state while exhibiting unusual microswitch configurations. X-ray crystallographic studies of antagonist-bound receptor structures reveal that the Cysteinyl Leukotriene Type 1 Receptor exhibits an atypical pattern of functional motifs that distinguish it from other class A G-protein-coupled receptors.

The highly conserved aspartic acid-arginine-tyrosine motif found in most G-protein-coupled receptors is replaced by phenylalanine-arginine-cysteine in the Cysteinyl Leukotriene Type 1 Receptor. This substitution eliminates the common ionic interaction between aspartic acid at position 3.49 and arginine at position 3.50 that typically characterizes inactive receptor states, conferring increased flexibility to the arginine residue. The arginine at position 3.50 adopts different conformations in structures bound to different antagonists, indicating that montelukast binding may similarly influence this critical regulatory element.

A remarkable feature of the Cysteinyl Leukotriene Type 1 Receptor structure is the configuration of the proline-isoleucine-phenylalanine motif, which serves as a key microswitch coupling conformational changes in the orthosteric binding pocket with transitions in the cytoplasmic G-protein binding site. Despite representing antagonist-bound inactive states, both zafirlukast and pranlukast structures exhibit this motif in a switched-on conformation reminiscent of receptor activation. This pre-activated state of the proline-isoleucine-phenylalanine motif appears to be related to the replacement of the typical tryptophan toggle switch at position 6.48 with phenylalanine.

The transmembrane helix 6 configuration in montelukast-bound receptors maintains an inactive-like conformation similar to other antagonist-bound G-protein-coupled receptor structures. However, transmembrane helix 7 in the asparagine-proline-X-X-tyrosine motif region is shifted approximately 3 angstroms inward compared to inactive-state structures of other receptors. This transmembrane helix 7 displacement appears to be a characteristic feature of delta-branch class A G-protein-coupled receptors.

The Cysteinyl Leukotriene Type 1 Receptor contains a unique sodium-binding site that represents a novel variant of this key functional element. The sodium ion is coordinated by four amino acid side chains - aspartic acid at position 2.50, serine at position 3.39, asparagine at position 7.45, and aspartic acid at position 7.49 - plus one water molecule. This tight coordination pattern differs significantly from other G-protein-coupled receptors where sodium typically coordinates with only two or three side chains. The sodium position is shifted approximately 1.5 angstroms toward the intracellular side compared to its location in alpha and gamma-branch receptors.

Molecular dynamics simulations demonstrate that the receptor binding pocket exhibits remarkable flexibility, with the lateral entry gate between transmembrane helices 4 and 5 capable of spontaneous opening and closing. The open-gate conformation observed in zafirlukast-bound structures is metastable, typically collapsing within 200 nanoseconds after ligand removal. This dynamic gating mechanism suggests that montelukast may utilize similar conformational transitions for receptor access and binding.

The conformational changes induced by montelukast binding ultimately result in G-protein-coupled receptor inactivation through multiple mechanisms. The receptor coupling to G-alpha-q/11 proteins is prevented, blocking downstream activation of phospholipase C and subsequent generation of inositol trisphosphate and diacylglycerol [5]. This interruption of the canonical G-protein-coupled receptor signaling cascade leads to decreased intracellular calcium mobilization and reduced protein kinase C activation [5]. Additionally, montelukast antagonism affects pertussis toxin-sensitive G-alpha-i/o protein signaling pathways that mediate certain Cysteinyl Leukotriene Type 1 Receptor functions [6].

Biochemical Pathways of Leukotriene Inhibition

Competitive Binding Against Leukotriene D4 and Leukotriene E4

Montelukast exerts its pharmacological effects through high-affinity competitive antagonism of the Cysteinyl Leukotriene Type 1 Receptor, effectively blocking the binding and signaling of endogenous cysteinyl leukotrienes. Comprehensive radioligand binding studies demonstrate that montelukast competes directly with tritiated leukotriene D4 for the same binding site on the receptor, exhibiting classic competitive inhibition kinetics [2] [4].

The binding affinity of montelukast for the Cysteinyl Leukotriene Type 1 Receptor significantly exceeds that of the natural ligands. In guinea pig lung membranes, montelukast demonstrates an inhibition constant of 0.18 nanomolar, compared to 0.69 nanomolar for leukotriene D4 [2]. Similarly, in human lung membrane preparations, montelukast exhibits an inhibition constant of 0.52 nanomolar versus higher values for endogenous leukotrienes [7]. This approximately two-fold greater affinity provides montelukast with a substantial competitive advantage over natural ligands at physiological concentrations [3] [8].

Kinetic analysis of montelukast binding reveals that the inhibition constant remains independent of radioligand concentration, confirming the competitive nature of the antagonism [4]. When increasing concentrations of montelukast are tested against fixed concentrations of tritiated leukotriene D4, parallel rightward shifts in concentration-response curves are observed without depression of maximal binding, characteristic of competitive inhibition [4]. The calculated dissociation constants for montelukast range from 0.25 to 1 nanomolar depending on experimental conditions, consistently demonstrating high-affinity binding [4].

Montelukast also effectively competes with leukotriene E4 for Cysteinyl Leukotriene Type 1 Receptor binding. Radioligand studies using tritiated leukotriene E4 show that montelukast inhibits binding with comparable affinity to its effects against leukotriene D4 [4]. This cross-competition is clinically significant because leukotriene E4 represents the final stable metabolite of the cysteinyl leukotriene cascade and can accumulate to substantial concentrations in inflammatory conditions [9]. Clinical studies demonstrate that montelukast provides profound protection against leukotriene E4-induced bronchoconstriction in subjects with asthma, with patients tolerating 13-fold higher doses of inhaled leukotriene E4 when pre-treated with montelukast compared to placebo [9].

The competitive binding mechanism involves specific molecular interactions within the Cysteinyl Leukotriene Type 1 Receptor orthosteric pocket. Based on structural studies of related antagonists, montelukast likely forms critical interactions with tyrosine at position 104 and arginine at position 79, residues that are essential for natural leukotriene binding. These amino acid contacts provide both the affinity and selectivity required for effective competition with endogenous ligands.

Importantly, montelukast demonstrates selectivity for leukotriene D4 and leukotriene E4 over leukotriene C4. While montelukast effectively inhibits tritiated leukotriene D4 and leukotriene E4 binding with nanomolar potency, it shows minimal activity against tritiated leukotriene C4 binding sites [7]. This selectivity profile reflects the distinct receptor pharmacology of different cysteinyl leukotrienes, with leukotriene C4 showing preferential activity at Cysteinyl Leukotriene Type 2 Receptor rather than Cysteinyl Leukotriene Type 1 Receptor [7] [4].

Impact on Inflammatory Mediator Cascades

Montelukast exerts profound effects on inflammatory mediator cascades beyond its direct Cysteinyl Leukotriene Type 1 Receptor antagonism, modulating multiple downstream signaling pathways that contribute to inflammatory responses. These pleiotropic anti-inflammatory effects occur through both receptor-dependent and receptor-independent mechanisms, significantly amplifying the therapeutic benefits of montelukast treatment.

Nuclear factor-kappa B represents a central target for montelukast-mediated anti-inflammatory activity. Studies in human acute monocytic leukemia cell lines demonstrate that montelukast inhibits nuclear factor-kappa B activation in a dose-dependent manner [10] [11]. At concentrations of 10^-5 molar, montelukast significantly prevents tumor necrosis factor-alpha-induced nuclear factor-kappa B phosphorylation and nuclear translocation [11]. This inhibition occurs through prevention of inhibitor of nuclear factor-kappa B alpha degradation and subsequent blockade of nuclear factor-kappa B p65 subunit nuclear translocation [12] [13].

The suppression of nuclear factor-kappa B activation leads to comprehensive modulation of pro-inflammatory cytokine production. Montelukast treatment at 10^-5 molar concentrations significantly reduces lipopolysaccharide-induced production of interleukin-6, tumor necrosis factor-alpha, and monocyte chemoattractant protein-1 in peripheral blood mononuclear cells from both control subjects and patients with asthma [11]. These effects are not limited to in vitro systems, as demonstrated by studies showing reduced inflammatory cytokine levels in various animal models and clinical conditions [14] [15].

Interleukin-8 production is particularly sensitive to montelukast inhibition through multiple mechanisms. In human bronchial smooth muscle cells exposed to inflammatory stimuli, montelukast prevents interleukin-8 release and heterologous beta-2-adrenergic receptor desensitization by blocking nuclear factor-kappa B nuclear translocation [13]. Additionally, montelukast reduces interleukin-8 production by lipopolysaccharide-treated human neutrophils, contributing to reduced neutrophil activation and recruitment [16] [17].

Matrix metalloproteinase activity is significantly modulated by montelukast treatment. In rheumatoid arthritis fibroblast-like synoviocytes stimulated with interleukin-1 beta, montelukast decreases secretion of matrix metalloproteinase-3 and matrix metalloproteinase-13, key enzymes involved in tissue destruction [12]. Similarly, in aortic tissue from experimental aneurysm models, montelukast reduces matrix metalloproteinase-9 levels, contributing to vascular protection [18].

The impact on adhesion molecule expression represents another important anti-inflammatory mechanism. Montelukast reduces expression of intercellular adhesion molecule-1 in multiple cell types and experimental systems [19] [15]. In mouse retinal endothelial cells treated with tumor necrosis factor-alpha, standard therapeutic doses of 2 micromolar montelukast reduce intercellular adhesion molecule-1 levels by dampening nuclear factor-kappa B phosphorylation by over 50 percent [19].

Montelukast also modulates the production and activity of other inflammatory mediators including leukotriene B4, prostaglandins, and various chemokines. In experimental models of acute lung injury, montelukast reduces leukotriene B4 receptor expression and decreases production of chemokine ligand 1, interleukin-17, and other inflammatory mediators [16] [17]. These effects contribute to reduced leukocyte infiltration and tissue damage in inflammatory conditions.

The temporal dynamics of inflammatory mediator suppression vary depending on the specific pathway and experimental system. Nuclear factor-kappa B inhibition occurs rapidly, within hours of montelukast exposure, while effects on cytokine production and cellular infiltration may require sustained treatment over days to weeks [14]. The concentration requirements for anti-inflammatory effects typically exceed those needed for Cysteinyl Leukotriene Type 1 Receptor antagonism, with most studies demonstrating significant effects at 10^-5 to 10^-6 molar concentrations [11] [10].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = 9.52 (est)

7.9

Appearance

Melting Point

Storage

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Therapeutic Uses

Montelukast is indicated for prophylaxis and chronic treatment of asthma in adults and pediatric patients 12 months of age and older. /Included in US product label/

Montelukast is indicated for the relief of symptoms of seasonal allergic rhinitis in adults and pediatric patients 2 years of age and older. /Included in US product label/

Montelukast is not indicated for treatment of bronchospasm in acute asthma attacks, including status asthmaticus. /Not included in US product label/

Pharmacology

Montelukast is a selective cysteinyl leukotriene receptor antagonist with anti-inflammatory and bronchodilating activities. Upon administration, montelukast selectively and competitively blocks the cysteinyl leukotriene 1 (CysLT1) receptor, preventing binding of the inflammatory mediator leukotriene D4 (LTD4). Inhibition of LTD4 activity results in inhibition of leukotriene-mediated inflammatory events including migration of eosinophils and neutrophils, adhesion of leukocytes to vascular endothelium, monocyte and neutrophil aggregation, increased airway edema, increased capillary permeability, and bronchoconstriction. The CysLT1 receptor is found in a number of tissues including spleen, lung, placenta, small intestine, and nasal mucosa, and in a variety of cell types including monocyte/macrophages, mast cells, eosinophils, CD34-positive hemopoietic progenitor cells, neutrophils and endothelial cells.

MeSH Pharmacological Classification

ATC Code

R03 - Drugs for obstructive airway diseases

R03D - Other systemic drugs for obstructive airway diseases

R03DC - Leukotriene receptor antagonists

R03DC03 - Montelukast

Mechanism of Action

Montelukast inhibits bronchoconstriction due to antigen challenge. Montelukast is a selective leukotriene receptor antagonist of the cysteinyl leukotriene CysLT1 receptor. The cysteinyl leukotrienes (LTC4 , LTD4, LTE4) are products of arachidonic acid metabolism that are released from various cells, including mast cells and eosinophils. They bind to cysteinyl leukotriene receptors (CysLT) found in the human airway. Binding of cysteinyl leukotrienes to leukotriene receptors has been correlated with the pathophysiology of asthma, including airway edema, smooth muscle contraction, and altered cellular activity associated with the inflammatory process, factors that contribute to the signs and symptoms of asthma. Montelukast binding to the CysLT1, receptor is high-affinity and selective, preferring the CysLT1 receptor to other pharmacologically important airway receptors, such as the prostanoid, cholinergic, or beta-adrenergic receptor. Montelukcast inhibits physiologic actions of LTD4 at the CysLT1 receptors, without any agonist activity.

Because of the role of leukotrienes in the pathogenesis of asthma, modification of leukotriene activity may be used to reduce airway symptoms, decrease bronchial smooth muscle tone, and improve asthma control. Inhibition of leukotriene-mediated effects may be achieved by drugs that interrupt 5-lipoxygenase activity and prevent formation of leukotrienes (e.g., zileuton) or by antagonism of leukotriene activity at specific receptor sites in the airway (e.g., montelukast, zafirlukast). The antagonist activity of montelukast is selective, competitive, and reversible. Montelukast competitively inhibits the action of LTD4 at a subgroup of CysLT receptors (CysLT1) in airway smooth muscle. In vitro, montelukast possesses affinity for the CysLT1 receptor that is similar to that of LTD4. In in vitro studies, montelukast antagonized contraction of isolated animal smooth muscle produced by LTD4, but did not antagonize contraction produced by LTC4. In animal studies, montelukast antagonized contraction of airway smooth muscle produced by LTD4 or antigen.

KEGG Target based Classification of Drugs

Rhodopsin family

Cysteinyl leukotriene

CYSLTR1 [HSA:10800] [KO:K04322]

Vapor Pressure

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

It has been reported that montelukast and its metabolites are almost exclusively excreted in the bile and into the feces.

The steady-state volume of distribution recorded for montelukast is an average between 8 to 11 litres.

The plasma clearance documented for montelukast is an average of 45 mL/min when observed in healthy adults.

Montelukast is rapidly absorbed from the GI tract, and peak plasma concentrations are attained within 3-4, 2-2.5, or 2 hours following oral administration in the fasted state of a single 10-mg film-coated (in adults), 5-mg chewable (in adults), or 4-mg chewable (in children 2-5 years of age) tablet, respectively. ... Ingestion of a high-fat meal in the morning with the 4-mg oral granules formulation had no effect on the AUC of montelukast; however, the time to peak plasma concentrations was prolonged from 2.3 hours to 6.4 hours and peak plasma concentrations were reduced by 35%.

Absorption /of montelukast is/ rapid. For the 10-mg tablets: mean oral bioavailability is 64%. Bioavailability is not affected by a standard meal in the morning. For the 5-mg chewable tablet: mean oral bioavailability is 73% in the fasted state versus 63% when administered with a standard meal in the morning.

Following oral administration of montelukast 10 mg daily for 7 days in fasting young adults, peak plasma concentrations averaged 541 ng/mL on day 1 and 602.8 ng/mL on day 7. Trough concentrations on days 3-7 were essentially constant and ranged from 18-24 ng/mL. In this study, values for area under the plasma concentration-time curve (AUC) at steady-state were about 14-15% higher than those achieved with a single dose, and were reached within 2 days.

The pharmacokinetics of montelukast are nearly linear at doses of up to 50 mg.

For more Absorption, Distribution and Excretion (Complete) data for MONTELUKAST (15 total), please visit the HSDB record page.

Metabolism Metabolites

Biotransformation /is/ hepatic and extensive involving cytochrome P450 3A4 and 2C9

The metabolic fate of montelukast has not been fully determined, but the drug is extensively metabolized in the GI tract and/or liver and excreted in bile. Several metabolic pathways have been identified including acyl glucuronidation, and oxidation catalyzed by several cytochrome P-450 (CYP) isoenzymes. In vitro studies indicate that the microsomal P-450 isoenzyme CYP3A4 is the major enzyme involved in formation of the 21-hydroxy metabolite (M5) and a sulfoxide metabolite (M2), and CYP2C9 is the major isoenzyme involved in the formation of the 36-hydroxy metabolite (M6). Other identified metabolites include an acyl glucuronide (M1) and a 25-hydroxy (a phenol, M3) analog.

Following oral administration of 54.8 mg of radiolabeled montelukast, metabolites of the drug represented less than 2% of circulating radioactivity. Montelukast metabolites that have been identified in plasma in radiolabeled studies include the 21-hydroxy (diastereomers of a benzylic acid, M5a and M5b) and the 36-hydroxy (diastereomers of a methyl alcohol, M6a and M6b) metabolites. Following oral administration of therapeutic doses of montelukast, plasma concentrations of metabolites at steady-state in adults and children were below the level of detection.

Montelukast has known human metabolites that include Montelukast 1, 2-Diol, montelukast sulfoxide, 21-Hydroxymontelukast, and 21(S)-Hydroxy Montelukast.

Associated Chemicals

Wikipedia

Taurocholic_acid

FDA Medication Guides

Drug Warnings

Abdominal pain has occurred in 2.9% of patients 15 years of age or older receiving montelukast. Dyspepsia, infectious gastroenteritis, and dental pain have been reported in 2.1, 1.5, and 1.7% of patients in this age group, respectively. Diarrhea or nausea has been reported in at least 2% of children 6-14 years of age receiving montelukast. Abdominal pain, diarrhea, and gastroenteritis has been reported in at least 2% of children 2-5 years of age with asthma and more frequently than in those receiving placebo. Gastroenteritis has been reported in at least 2% of children 6-8 years of age with asthma and more frequently than in those receiving placebo. Nausea, vomiting, dyspepsia, pancreatitis (rarely), and diarrhea also have been reported with montelukast therapy during postmarketing experience.

Elevations in the results of one or more liver function tests have occurred in patients receiving montelukast in clinical studies. Increases in serum ALT (SGPT) or AST (SGOT) concentrations occurred in 2.1 or 1.6%, respectively, of patients 15 years of age or older with asthma receiving montelukast in clinical studies. Increases in ALT occurred in at least 1% of adult and adolescent patients 15 years of age or older with perennial allergic rhinitis receiving montelukast in clinical studies and more frequently than in those receiving placebo. Changes in laboratory values returned to normal despite continuing montelukast therapy or were not directly attributable to drug therapy. Elevations in serum aminotransferase (transaminase) concentrations also have been reported in children 2-14 years of age receiving montelukast, but the incidence of these elevations was similar to that in children receiving placebo. Hepatic eosinophilic infiltration has been reported very rarely through postmarketing experience with montelukast. Hepatocellular injury, cholestatic hepatitis, or mixed-pattern liver injury also has been reported rarely through postmarketing experience with montelukast. Confounding factors were present in most of these patients, such as the concomitant use of other drugs or alcohol or in the presence of coexisting conditions (e.g., other forms of hepatitis).

Rash has occurred in 1.6% of adults and adolescents 15 years of age or older receiving montelukast. Rash, eczema, dermatitis, or urticaria has been reported in at least 2% of children 2-5 years of age receiving the drug. Atopic dermatitis, varicella, and skin infection have been reported in at least 2% of children 6-8 years of age with asthma receiving montelukast and more frequently than in those receiving placebo. Hypersensitivity reactions, including anaphylaxis, angioedema, pruritus, urticaria, and rarely hepatic eosinophilic infiltration, have been reported in patients receiving montelukast.

For more Drug Warnings (Complete) data for MONTELUKAST (17 total), please visit the HSDB record page.

Biological Half Life

The mean plasma elimination half-life of montelukast in adults 19-48 years of age is 2.7-5.5 hours, and plasma clearance averages 45 mL/minute. A plasma elimination half-life of 3.4-4.2 hours has been reported in children 6-14 years of age. Limited data indicate that the plasma elimination half-life of montelukast is prolonged slightly in geriatric adults and in patients with mild to moderate hepatic impairment, although dosage adjustment is not required. A plasma elimination half-life of 6.6 or 7.4 hours has been reported in geriatric adults 65-73 years of age or patients with mild to moderate hepatic impairment, respectively.

Use Classification

Methods of Manufacturing

General Manufacturing Information

Clinical Laboratory Methods

Analyte: monteleukast; matrix: blood (plasma); procedure: high-performance liquid chromatography with fluorescence detection at 350 nm (excitation) and 400 nm (emission)

Analyte: monteleukast; matrix: blood (plasma); procedure: high-performance liquid chromatography with fluorescence detection at 350 nm (excitation) and 400 nm (emission); limit of detection 9.6 ng/mL

Storage Conditions

Interactions

... This study was designed to evaluate whether montelukast at clinically used dosage levels would interfere with the anticoagulant effect of warfarin. In a two-period, double-blind, randomized crossover study, 12 healthy male subjects received a single oral dose of 30 mg warfarin on the 7th day of a 12-day treatment with montelukast, 10 mg daily by mouth, or a placebo. Montelukast had no significant effect on the area under the plasma concentration-time curves and peak plasma concentrations of either R- or S-warfarin. However, slight but statistically significant decreases in time to peak concentration of both warfarin enantiomers and in elimination half-life of the less potent R-warfarin were observed in the presence of montelukast. These changes were not considered as clinically relevant. Montelukast had no significant effect on the anticoagulant effect of warfarin, as assessed by the international normalized ratio (INR) for prothrombin time (AUC0-144 and INR maximum). The results of this study suggest that a clinically important interaction between these drugs is unlikely to occur in patients requiring concomitant administration of both drugs.

The effect of montelukast (MK-0476), a cysteinyl leukotriene receptor antagonist, ... on single-dose theophylline plasma concentrations was studied in three separate clinical trials. Montelukast was evaluated at 10 mg once daily (the clinical dosage), 200 mg once daily, and 600 mg (200 mg three times daily). At the clinical dosage, montelukast did not change single-dose theophylline plasma concentration in a clinically important manner. The geometric mean ratios for theophylline area under the plasma concentration versus time curve (AUC0-->infinity ) (0.92) and maximal plasma concentration (Cmax ) (1.04) were well within the predefined and generally accepted bioequivalence range of 0.80 and 1.25. Montelukast decreased theophylline Cmax by 12% and 10%, AUC0-->infinity by 43% and 44%, and elimination half-time by 44% and 39% at 200 mg/d (oral and intravenous, respectively), and at 600 mg/d, montelukast decreased theophylline Cmax by 25%, AUC0-->infinity by 66%, and elimination half-time by 63%. These results show that montelukast at the clinical dosage did not change theophylline pharmacokinetics in a clinically important manner, but at 20- to 60-fold higher dosages, montelukast significantly reduced the theophylline pharmacokinetics parameters; an apparent dosage dependence is suggested.

High aminotransferases and prolonged prothrombin time on entering our liver unit were revealing parenchymal collapse for this 45-year-old obese woman; treatment failure led her to death. Autoimmunity, paracetamol use, alcoholism, and Wilson's disease were all excluded as causes. Because of chronic asthma, she had been receiving a leukotriene receptor antagonist (montelukast) for 5 years before the current presentation; 1 week before onset she had had 1 week of treatment with two dietary supplements for weight control; one of these included Garcinia Cambogia, a possible cause of two recent cases of hepatitis in the USA; in addition, both formulas contained a citrus derivative that interferes cytochrome functions. /The authors/ speculate on a causal relationship between the assumption of the additives and the fatal hepatitis and envisage a synergy between the additives and montelukast, which per se has well been studied as a hepatotoxic drug. Despite the speculative nature of this presentation, /investigators/ believe the warning may serve to focus attention on the uncontrolled escalation of food additives going on /at present/.

... The present case describes an asthmatic patient, who developed severe obstructive symptoms and progressive heart failure after two sequential exposures to montelukast. As the patient exhibited a markedly raised blood eosinophil count with diffuse infiltrates on chest x-ray and signs of myocarditis, Churg-Strauss syndrome (CSS) was suspected. The disease was confirmed by open lung biopsy. The symptoms improved rapidly after administration of high dose immunosuppression with methylprednisolone and cyclophosphamide. This case is noteworthy because the time course of events strongly suggests a direct aetiological role for montelukast in the development of CSS. The pathophysiological mechanism of the association remains unknown.

Dates

2: Chin WK, Lee SWH. A systematic review on the off-label use of montelukast in atopic dermatitis treatment. Int J Clin Pharm. 2018 May 18. doi: 10.1007/s11096-018-0655-3. [Epub ahead of print] PubMed PMID: 29777328.

3: Akenroye AT, McEwan C, Saini SS. Montelukast Reduces Symptom Severity and Frequency in Patients with Angioedema-predominant Chronic Spontaneous Urticaria. J Allergy Clin Immunol Pract. 2018 May 4. pii: S2213-2198(18)30303-9. doi: 10.1016/j.jaip.2018.04.026. [Epub ahead of print] PubMed PMID: 29733981.

4: Dedaj R Dr, Unsel L Mrs. Case study: A Combination of Mepolizumab and Omaluzimab injections for severe asthma. J Asthma. 2018 May 7:1-3. doi: 10.1080/02770903.2018.1471706. [Epub ahead of print] PubMed PMID: 29733738.

5: Ghazanfar MN, Holm JG, Thomsen SF. Effectiveness of omalizumab in chronic spontaneous urticaria assessed with patient reported outcomes: a prospective study. J Eur Acad Dermatol Venereol. 2018 May 5. doi: 10.1111/jdv.15045. [Epub ahead of print] PubMed PMID: 29729103.

6: Piromkraipak P, Parakaw T, Phuagkhaopong S, Srihirun S, Chongthammakun S, Chaithirayanon K, Vivithanaporn P. Cysteinyl Leukotriene Receptor Antagonists Induce Apoptosis and Inhibit Proliferation of Human Glioblastoma Cells by Down-regulating B-cell Lymphoma 2 and Inducing Cell Cycle Arrest. Can J Physiol Pharmacol. 2018 May 4. doi: 10.1139/cjpp-2017-0757. [Epub ahead of print] PubMed PMID: 29726704.

7: Tang C, Lei H, Zhang J, Liu M, Jin J, Luo H, Xu H, Wu Y. Montelukast inhibits hypoxia inducible factor-1α translation in prostate cancer cells. Cancer Biol Ther. 2018 Apr 30:1-7. doi: 10.1080/15384047.2018.1451279. [Epub ahead of print] PubMed PMID: 29708817.

8: Chang AB, Oppenheimer JJ, Rubin BK, Weinberger M, Irwin RS; CHEST Expert Cough Panel. Chronic cough related to acute viral bronchiolitis in children - CHEST Expert Panel Report. Chest. 2018 Apr 25. pii: S0012-3692(18)30632-9. doi: 10.1016/j.chest.2018.04.019. [Epub ahead of print] PubMed PMID: 29704475.

9: Chen M, Zhou SY, Fabriaga E, Zhang PH, Zhou Q. Food-drug interactions precipitated by fruit juices other than grapefruit juice: An update review. J Food Drug Anal. 2018 Apr;26(2S):S61-S71. doi: 10.1016/j.jfda.2018.01.009. Epub 2018 Feb 15. Review. PubMed PMID: 29703387.

10: Karpov V, Ilarraza R, Catalli A, Kulka M. Cysteinyl leukotrienes C4 and D4 downregulate human mast cell expression of toll-like receptors 1 through 7. J Biol Regul Homeost Agents. 2018 Mar-Apr;32(2):233-239. PubMed PMID: 29685001.

11: Répásy B, Endrei D, Zemplényi A, Ágoston I, Boncz I. [The patients' cost of the montelukast therapy due to the generic substitution]. Orv Hetil. 2018 Apr;159(17):682-687. doi: 10.1556/650.2018.31020. Hungarian. PubMed PMID: 29681174.

12: Tokat AO, Akbulut A, Billur D, Koca G, Bayram P, Kuru S, Karasu S, Aydogmus S, Cakmak H, Ozmert S, Korkmaz M. Montelukast attenuates radioactive I131-induced pulmonary damage on rats. Int J Radiat Biol. 2018 Apr 27:1-9. doi: 10.1080/09553002.2018.1466065. [Epub ahead of print] PubMed PMID: 29659324.

13: Lu M, Wang M, Zhu X, Chen YH, Yao WZ. [Bronchial adenoid cystic carcinoma masquerading as bronchial asthma: a case report]. Beijing Da Xue Xue Bao Yi Xue Ban. 2018 Apr 18;50(2):378-380. Chinese. PubMed PMID: 29643544.

14: Ruttens D, Verleden SE, Demeyer H, Van Raemdonck DE, Yserbyt J, Dupont LJ, Vanaudenaerde BM, Vos R, Verleden GM. Montelukast for bronchiolitis obliterans syndrome after lung transplantation: A randomized controlled trial. PLoS One. 2018 Apr 6;13(4):e0193564. doi: 10.1371/journal.pone.0193564. eCollection 2018. PubMed PMID: 29624575; PubMed Central PMCID: PMC5889063.

15: Burman A. Question 2: Is there a role for Montelukast in the management of viral-induced wheeze in preschool children? Arch Dis Child. 2018 May;103(5):519-520. doi: 10.1136/archdischild-2018-314905. Epub 2018 Apr 4. PubMed PMID: 29618481.

16: Singh L, Virdi JK, Maslov LN, Singh N, Jaggi AS. Investigating the possible mechanisms involved in adenosine preconditioning-induced cardioprotection in rats. Cardiovasc Ther. 2018 Jun;36(3):e12328. doi: 10.1111/1755-5922.12328. Epub 2018 Apr 19. PubMed PMID: 29604187.

17: Wei J, Chen S, Guo W, Feng B, Yang S, Huang C, Chu J. Leukotriene D4 induces cellular senescence in osteoblasts. Int Immunopharmacol. 2018 May;58:154-159. doi: 10.1016/j.intimp.2017.12.027. Epub 2018 Mar 26. PubMed PMID: 29587204.

18: Suknuntha K, Yubolphan R, Krueaprasertkul K, Srihirun S, Sibmooh N, Vivithanaporn P. Leukotriene Receptor Antagonists Inhibit Mitogenic Activity in Triple Negative Breast Cancer Cells. Asian Pac J Cancer Prev. 2018 Mar 27;19(3):833-837. PubMed PMID: 29582642.

19: Helmy MW, Helmy MM, El-Mas MM. Enhanced lipoxygenase/LTD4 signaling accounts for the exaggerated hypertensive and nephrotoxic effects of cyclosporine plus indomethacin in rats. Biomed Pharmacother. 2018 Jun;102:309-316. doi: 10.1016/j.biopha.2018.03.065. Epub 2018 Mar 22. PubMed PMID: 29571015.

20: Maqsood U, Patel N. Extracorporeal membrane oxygenation (ECMO) for near-fatal asthma refractory to conventional ventilation. BMJ Case Rep. 2018 Mar 20;2018. pii: bcr-2017-223276. doi: 10.1136/bcr-2017-223276. PubMed PMID: 29559484.